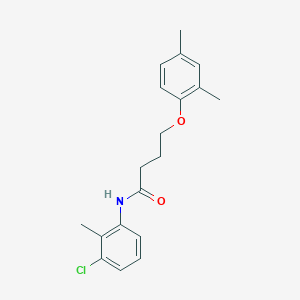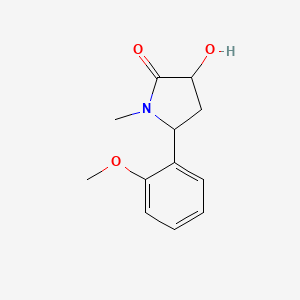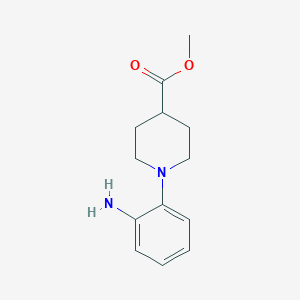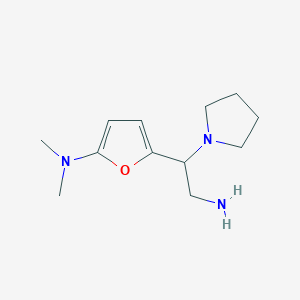![molecular formula C11H10N2O B14869401 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline typically involves a one-pot, three-component reaction. This method uses aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one as starting materials. The reaction is catalyzed by a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol (1:1) at 50°C. This process yields the desired compound in high yields (82-89%) and is noted for its simplicity and efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot, three-component reaction described above provides a scalable and efficient route that could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted oxazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Spiro[1,3]oxazine derivatives: Exhibit a broad range of biological activities, including anticoagulant and fungicidal properties
Uniqueness: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyrido[3,2-f][1,3]benzoxazine |
InChI |
InChI=1S/C11H10N2O/c1-2-8-9-6-12-7-14-11(9)4-3-10(8)13-5-1/h1-5,12H,6-7H2 |
Clave InChI |
LHBXOLVRQDZCSP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=C2C=CC=N3)OCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




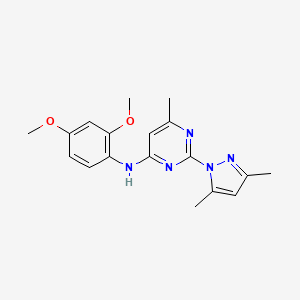
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
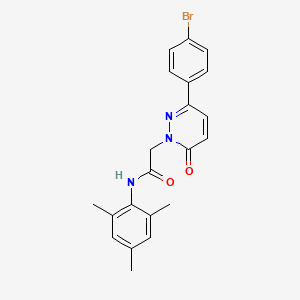
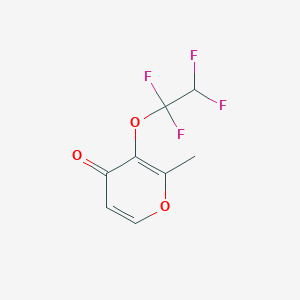
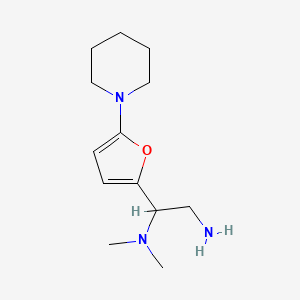

![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
